molecular formula C14H11Cl2NO2 B2707841 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol CAS No. 92103-43-0

2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2707841
CAS No.: 92103-43-0
M. Wt: 296.15
InChI Key: MMMJXYJXDIMUAU-CAOOACKPSA-N
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Description

2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol is a chemical compound known for its applications in various scientific research fields. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by its molecular formula C14H11Cl2NO2 and a molecular weight of 296.15 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 2,5-dichloroaniline and 6-methoxysalicylaldehyde. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid under reflux conditions . The reaction mixture is then cooled, and the resulting product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol involves its ability to form complexes with metal ions, which can catalyze various chemical reactions. The imine group in the compound can coordinate with metal ions, facilitating electron transfer and promoting catalytic activity . Additionally, the phenolic group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol is unique due to the presence of both dichlorophenyl and methoxyphenol groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its ability to form stable complexes with metal ions and participate in various chemical reactions .

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-7-10(15)5-6-11(12)16/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMJXYJXDIMUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92103-43-0
Record name ALPHA-(2,5-DICHLOROPHENYLIMINO)-6-METHOXY-O-CRESOL
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